3-(8-Quinolyl)propanoic Acid
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Overview
Description
3-(8-Quinolyl)propanoic Acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to a propanoic acid moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Quinolyl)propanoic Acid typically involves the reaction of a quinoline derivative with a propanoic acid precursor. One common method is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid . Another approach involves the reaction of 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide with triethyl orthoformate and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(8-Quinolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
3-(8-Quinolyl)propanoic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(8-Quinolyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with a benzene ring fused to a pyridine ring.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position of the quinoline ring.
2-Hydroxyquinoline: Contains a hydroxyl group at the 2-position of the quinoline ring.
Uniqueness
3-(8-Quinolyl)propanoic Acid is unique due to the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-quinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-5,8H,6-7H2,(H,14,15) |
InChI Key |
FEWXKXNUXRUVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCC(=O)O)N=CC=C2 |
Origin of Product |
United States |
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